4-Chloro-6-fluoro-5-methoxynicotinic acid
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Overview
Description
4-Chloro-6-fluoro-5-methoxynicotinic acid is a chemical compound with the molecular formula C7H5ClFNO3. It is a derivative of nicotinic acid, which is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the nicotinic acid ring, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-5-methoxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-5-methoxynicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Chloro-6-fluoro-5-methoxynicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 4-Chloro-6-fluoro-5-methoxynicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-fluoro-5-methoxy-2-pyridinecarboxylic acid
- 4-Chloro-6-fluoro-5-methoxy-3-pyridinecarboxylic acid
Uniqueness
4-Chloro-6-fluoro-5-methoxynicotinic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H5ClFNO3 |
---|---|
Molecular Weight |
205.57 g/mol |
IUPAC Name |
4-chloro-6-fluoro-5-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-5-4(8)3(7(11)12)2-10-6(5)9/h2H,1H3,(H,11,12) |
InChI Key |
LAOKEIWBGVFODW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1F)C(=O)O)Cl |
Origin of Product |
United States |
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